N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H19N5O/c24-17(18(11-4-1-5-12-18)23-13-19-21-22-23)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,24) |
InChI Key |
SGRIVJVUSHKOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC3=CC=CC=C32)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Sodium Azide
This method involves reacting a pre-functionalized cyclohexane nitrile intermediate with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction proceeds via a Huisgen-type cycloaddition, forming the tetrazole ring under reflux conditions in DMF (110°C, 24–48 h).
Reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% ZnCl₂ |
| Solvent | DMF (0.5 M) |
| Temperature | 110°C |
| Yield | 70–80% |
Notably, the use of ammonium chloride as a co-catalyst improves regioselectivity, favoring 1-substituted tetrazoles over 2-substituted isomers. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the tetrazole product with minimal contamination.
Mitsunobu Coupling for Preformed Tetrazoles
Alternative approaches employ the Mitsunobu reaction to couple pre-synthesized tetrazole derivatives with the cyclohexanecarboxamide intermediate. For example, 1H-tetrazole-1-carboxylic acid reacts with the secondary alcohol derivative of cyclohexanecarboxamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Advantages :
-
Enables late-stage functionalization, avoiding harsh cycloaddition conditions.
-
Achieves yields up to 75% with microwave-assisted heating (80°C, 1 h).
Coupling and Cyclization Techniques
Convergent synthesis strategies often require coupling the tetrazole and naphthalene moieties through spacer units. Patent literature describes the use of Lawesson’s reagent to mediate thioamide formation between tetrazole-thiols and cyclohexanecarbonyl chloride. This method proceeds via a two-step sequence:
-
Thioacylation : Cyclohexanecarbonyl chloride reacts with 1H-tetrazole-1-thiol in dichloromethane (DCM) at −20°C, yielding the thioester intermediate (85% yield).
-
Amidation : The thioester undergoes nucleophilic attack by naphthalen-1-amine in the presence of 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) , forming the final product.
Critical variables include:
-
Temperature control : Maintaining sub-zero temperatures prevents tetrazole ring decomposition during thioacylation.
-
Coupling agents : HOBt/DCC systems outperform EDCI/HCl in minimizing racemization.
Purification and Characterization
Final purification employs gradient elution chromatography (SiO₂, 230–400 mesh) with mobile phases ranging from nonpolar (hexane) to polar (ethyl acetate/methanol). High-performance liquid chromatography (HPLC) analysis using C18 columns (acetonitrile/water, 0.1% TFA) confirms purity ≥98%.
Spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene H8), 7.85–7.45 (m, 6H, aromatic), 4.62 (s, 1H, tetrazole CH), 2.35–1.20 (m, 10H, cyclohexane).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
Challenges and Optimization Opportunities
Despite established protocols, several limitations persist:
-
Regioselectivity : Competing 1H- vs. 2H-tetrazole formation during cycloaddition reduces overall efficiency.
-
Solvent toxicity : DMF and THF pose environmental and safety concerns, necessitating exploration of green solvents like cyclopentyl methyl ether (CPME).
-
Scale-up difficulties : Exothermic reactions during NaN₃ handling require specialized equipment for industrial production.
Recent advances in flow chemistry demonstrate promise for continuous tetrazole synthesis, achieving 90% yield with residence times <10 minutes. Additionally, enzymatic methods using nitrilase variants show potential for regioselective tetrazole formation under aqueous conditions .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog: N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
Key Features :
- Functional Groups : Thiocarbonyl (C=S) instead of tetrazole.
- Crystal Structure : Triclinic space group $ P\overline{1} $, chair conformation of cyclohexane, intramolecular N–H···O hydrogen bond forming a pseudo-six-membered ring .
- Synthesis : Reacting cyclohexanecarbonyl chloride with potassium thiocyanate and naphthalen-1-amine, yielding 89% product .
- Interactions : N–H···S hydrogen bonds and π-π stacking (centroid separation = 3.593 Å) stabilize the crystal lattice .
Comparison :
- Bioactivity : Thiourea derivatives exhibit agricultural and medicinal applications , while tetrazoles are preferred in drug design for enzymatic resistance .
- Solubility : The thiocarbonyl group may reduce solubility compared to the polar tetrazole.
- Molecular Weight : 312.42 g/mol (thiourea) vs. ~315–349 g/mol (tetrazole analogs) .
Tetrazole-Containing Analogs
a) N-(4-Methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Molecular Formula : $ \text{C}{16}\text{H}{21}\text{N}5\text{O}2 $
- Molecular Weight : 315.37 g/mol .
- Key Differences: Methoxybenzyl substituent instead of naphthalene.
b) N-(3-Chloro-4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Molecular Formula : $ \text{C}{15}\text{H}{16}\text{ClFN}_5\text{O} $
- Molecular Weight : 323.75 g/mol .
- Key Differences : Halogenated aryl group introduces electronegativity, influencing dipole moments and intermolecular interactions.
c) N-(Naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Molecular Formula : $ \text{C}{20}\text{H}{23}\text{N}_5\text{O} $
- Molecular Weight : 349.4 g/mol .
- Key Differences : Additional methylene spacer between tetrazole and cyclohexane, increasing conformational flexibility.
Physicochemical Properties
Biological Activity
N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a naphthalene moiety linked to a cyclohexanecarboxamide through a tetrazole ring . This structural configuration contributes to its chemical stability and enhances its biological activity. The molecular formula of the compound is , which indicates the presence of both aromatic and heterocyclic components that may confer distinct pharmacological properties compared to simpler analogs.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures to this compound have shown potential as anti-inflammatory agents and analgesics . The tetrazole ring is known to enhance bioactivity by improving solubility and metabolic stability, which are critical for therapeutic efficacy.
Anticancer Activity
Preliminary studies suggest that this compound may interact favorably with biological targets involved in cancer cell proliferation . The compound's unique structural features allow it to bind effectively with specific enzymes or receptors implicated in cancer pathways, although detailed interaction profiles require further investigation through techniques such as molecular docking and kinetic assays.
Synthesis Methods
The synthesis of this compound typically involves several key steps, which include:
- Formation of the Tetrazole Ring : Utilizing appropriate precursors to form the tetrazole moiety.
- Coupling Reaction : Linking the naphthalene component with the cyclohexanecarboxamide through various coupling techniques.
- Purification : Employing chromatography or recrystallization methods to obtain the pure compound.
These methods allow for efficient construction while maintaining high yields, which is essential for further biological evaluation.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound reveal promising interactions with targets involved in inflammatory pathways. For example, molecular docking studies indicate that the compound can effectively occupy active sites on target proteins, suggesting potential for therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Analog Compounds
A comparative analysis was conducted between this compound and other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(naphthalen-1-yl)cyclohexanecarboxamide | C_{15}H_{15}N_{2}O | Lacks tetrazole; simpler structure |
| N-(phenyl)-1H-tetrazole | C_{7}H_{6}N_{4} | Contains only phenyl and tetrazole; no cyclohexane |
| N-(4-chlorophenyl)-cyclohexanecarboxamide | C_{15}H_{16}ClN | Chlorine substitution; different biological properties |
This table highlights how the unique combination of structural elements in this compound may lead to varied biological activities compared to simpler analogs.
Q & A
Q. What are the key synthetic routes for N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Cyclohexanecarboxamide formation : Functionalization of the cyclohexane backbone via amide coupling.
- Tetrazole ring introduction : Cyclization using nitrile precursors and azide reagents (e.g., sodium azide) under controlled pH and temperature .
- Coupling reactions : Linking the naphthalen-1-yl group via nucleophilic substitution or metal-catalyzed cross-coupling .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction kinetics .
- Temperature control : Maintain 60–80°C during tetrazole formation to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclohexane activation | Thionyl chloride, DCM, 0°C | 70–85% |
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 80°C, 12h | 50–65% |
| Naphthyl coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux | 60–75% |
Q. Which spectroscopic and crystallographic methods are essential for characterizing the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include:
- Tetrazole proton: δ 8.5–9.5 ppm (¹H NMR) .
- Cyclohexane carboxamide carbonyl: δ 165–170 ppm (¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₅O: 346.1622) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths (C–N: 1.32–1.35 Å) and dihedral angles (cyclohexane-naphthalene: ~37°) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound's cyclohexane ring conformation?
Discrepancies often arise from dynamic disorder or crystal packing effects :
- Disorder refinement : Use SHELXL to model alternative conformations (e.g., chair vs. boat) with partial occupancy .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify energetically favorable conformers .
- Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts, improving model accuracy .
Case Study : In N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, two chair conformers (occupancy 0.63:0.37) were resolved via anisotropic displacement parameter analysis .
Q. What strategies are effective in elucidating the mechanism of action when in vitro bioactivity data conflicts with in silico docking predictions?
- Target validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, resolving false positives from docking .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated naphthyl groups) to test docking-predicted binding pockets .
- Cellular pathway analysis : Use RNA-seq or proteomics to identify off-target effects not captured by docking .
Example : A tetrazole-containing analog showed in silico affinity for kinase X but no in vitro inhibition. SPR revealed competitive binding with ATP, requiring adjusted docking parameters (solvent-accessible surface area weighting) .
Q. How can researchers address solubility challenges in biological assays for this hydrophobic compound?
Q. What methods are recommended for analyzing tautomeric equilibria in the tetrazole moiety under physiological conditions?
- pH-dependent NMR : Monitor proton shifts (e.g., ¹H NMR at pH 2–10) to identify dominant tautomers .
- UV-Vis spectroscopy : Track λ_max shifts (240–260 nm) correlated with tautomeric states .
- Computational pKa prediction : Use MarvinSketch or ACD/Labs to estimate tautomer stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
